molecular formula C22H22N4 B11299166 N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B11299166
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: NUAKHSBRNNNZTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized for their versatile biological activities and potential as therapeutic agents . The core pyrazolo[1,5-a]pyrimidine structure is a notable scaffold in the development of potent protein kinase inhibitors (PKIs) , playing a critical role in targeted therapy research . Protein kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of various diseases, including cancer . Compounds within this class have been investigated for their ability to inhibit a range of kinases, such as CK2, EGFR, B-Raf, and MEK, which are relevant in oncology research for conditions like non-small cell lung cancer and melanoma . The structural features of this compound, including specific substitutions at the 2, 3, 5, and 7 positions of the fused bicyclic system, are crucial for fine-tuning its electronic properties, lipophilicity, and binding affinity to specific protein targets . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications.

Eigenschaften

Molekularformel

C22H22N4

Molekulargewicht

342.4 g/mol

IUPAC-Name

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)22-24-16(2)13-20(26(22)25-21)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3

InChI-Schlüssel

NUAKHSBRNNNZTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Aminopyrazole with β-Ketoester

The aminopyrazole precursor, 3-amino-4-(4-methylphenyl)-5-methylpyrazole , is condensed with methyl 3-oxobutyrate under refluxing ethanol to yield 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one . This reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the β-ketoester’s carbonyl carbon, followed by cyclodehydration. The regioselectivity of the reaction ensures that the 4-methylphenyl group from the aminopyrazole occupies the 2-position of the pyrazolo[1,5-a]pyrimidine, while the β-ketoester’s methyl group directs the 5-methyl substitution.

Optimization Insights :

  • Solvent : Ethanol or acetic acid improves solubility and reaction efficiency.

  • Temperature : Reflux conditions (78–110°C) are critical for complete cyclization.

  • Catalyst : Acidic conditions (e.g., HCl) accelerate dehydration but may require neutralization post-reaction.

Characterization of the Pyrazolo[1,5-a]Pyrimidin-7(4H)-one Intermediate

The intermediate 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is characterized by:

  • 1H NMR : A singlet at δ 12.16 ppm (NH), aromatic protons between δ 7.30–7.73 ppm, and methyl groups at δ 2.32 ppm.

  • 13C NMR : Peaks at δ 155.9 (C7), 151.0 (C3), and 13.1 ppm (CH3).

  • Mass Spectrometry : A molecular ion peak at m/z 302 [M + H]+.

Functionalization at Position 7

The 7-oxo group of the pyrazolo[1,5-a]pyrimidin-7(4H)-one is replaced with a benzylamine moiety via a two-step process: chlorination followed by nucleophilic substitution.

Chlorination Using POCl3

The 7-oxo intermediate is treated with phosphorus oxychloride (POCl3) and tetramethylammonium chloride (TMAC) under reflux to yield 7-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine .

Reaction Conditions :

  • POCl3 Excess : 5–10 equivalents ensure complete conversion.

  • TMAC Role : Acts as a chloride ion source, enhancing chlorination efficiency.

  • Temperature : Reflux (80–100°C) for 4–6 hours.

Nucleophilic Substitution with Benzylamine

The 7-chloro intermediate reacts with benzylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the final product.

Mechanistic Details :

  • Base : Triethylamine neutralizes HCl, shifting equilibrium toward substitution.

  • Solvent : Polar aprotic solvents (THF, DCM) favor SNAr mechanisms.

  • Yield : Typically 60–85% after purification via column chromatography.

Structural Characterization and Analytical Data

Spectroscopic Analysis of the Final Product

  • 1H NMR :

    • Aromatic protons: δ 7.20–7.65 ppm (multiplet, 9H from benzyl and 4-methylphenyl).

    • N-Benzyl CH2: δ 4.45 ppm (singlet).

    • Methyl groups: δ 2.25–2.40 ppm (singlets).

  • 13C NMR :

    • Quaternary carbons: δ 155.9 (C7), 138.8 (C2).

    • Benzyl carbons: δ 58.4 (CH2), 128.0–133.2 (aromatic).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 412.2132 [M + H]+ (calculated for C25H25N5).

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations. For example, bond lengths of 1.23 Å (C=O) and 1.35 Å (C-N) align with tautomeric stabilization.

Alternative Synthetic Routes

Sodium Salt-Mediated Cyclization

5-Aminopyrazoles react with sodium salts of (hydroxymethylene)cycloalkanones in DMF to form pyrazolo[1,5-a]pyrimidines. While less common for this compound, this method offers regiocontrol for derivatives with bulkier substituents.

Multi-Step Halogenation and Coupling

Aryl halide intermediates (e.g., 7-bromo derivatives) undergo Suzuki-Miyaura couplings to introduce aryl groups, though this is more relevant for analogs with complex substituents.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing tautomers or side products may arise if reaction conditions deviate. Key mitigations include:

  • Stoichiometric Control : Excess β-ketoester (1.2–1.5 equivalents) minimizes aminopyrazole dimerization.

  • Catalytic Acid : p-Toluenesulfonic acid (pTSA) enhances cyclization kinetics.

Purity and Yield Enhancements

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves chlorination byproducts.

  • Recrystallization : Ethanol/water mixtures improve crystal purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um funktionelle Gruppen wie Carbonyl- oder Carboxylgruppen einzuführen.

    Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können Carbonylgruppen in Alkohole oder Amine umwandeln.

    Substitution: Die Benzyl- und Methylphenylgruppen können durch andere funktionelle Gruppen ersetzt werden, indem nucleophile oder elektrophile Substitutionsreaktionen durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können bei der Oxidation Ketone oder Carbonsäuren entstehen, während bei der Reduktion Alkohole oder Amine gebildet werden können.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action:
N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting tumor cell proliferation. Preliminary studies indicate that it may modulate signaling pathways involved in cell growth and survival, particularly through the inhibition of the mTORC1 pathway.

Case Studies:

  • In vitro Studies: A study demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were determined as follows:
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibit antimicrobial activity against various bacterial strains. This property is particularly relevant for developing new antibiotics in response to rising antibiotic resistance.

Applications:

  • Inhibition of Mycobacterial ATP Synthase: Similar compounds have been identified as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. Modeling studies suggest binding between specific subunits of the enzyme, leading to reduced ATP levels and bacterial viability .

Anti-inflammatory Effects

The structure of N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Other Therapeutic Uses

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has also been explored for additional therapeutic applications:

  • Viral Infections: Some studies indicate its utility in treating viral infections due to its ability to interfere with viral replication mechanisms.
  • Duchenne Muscular Dystrophy: It has been suggested as a potential treatment option for genetic disorders like Duchenne muscular dystrophy by inducing apoptosis in affected muscle cells .

Wirkmechanismus

The mechanism of action of N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling cascades that regulate cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Pyrazolo[1,5-a]pyrimidines exhibit structure–activity relationships (SAR) highly dependent on substituents at positions 3, 5, and N7:

  • 3-Position : A 4-fluorophenyl group at C3 enhances antimycobacterial activity. For example, compound 32 (3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)) showed potent M. tuberculosis inhibition (IC₅₀ < 0.1 µM) . In contrast, the target compound’s 2-(4-methylphenyl) group may reduce potency due to the absence of electronegative fluorine.
  • 5-Position : Bulky substituents like 4-isopropylphenyl (compound 35 ) improve microsomal stability but may reduce solubility . The target’s 5-methyl group balances lipophilicity and metabolic stability.
  • N7-Substituent : Pyridin-2-ylmethyl derivatives (e.g., 32–35 ) show strong activity, while benzyl groups (as in the target compound) may alter binding kinetics or off-target effects like hERG channel inhibition .

Data Table: Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID 3-Position 5-Position N7-Substituent Molecular Weight M. tb IC₅₀ (µM) hERG IC₅₀ (µM) Microsomal Stability (% remaining)
Target Compound 2-(4-methylphenyl) 3,5-dimethyl Benzyl ~370 (est.) Not reported Unknown Not reported
32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 455.4 <0.1 >30 85 (mouse), 78 (human)
33 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl 437.5 0.2 15 70 (mouse), 65 (human)
35 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl 479.6 0.5 >30 90 (mouse), 88 (human)
14 4-Methylphenyl tert-Butyl Cyclopentyl 348.5 Not tested Not tested 95 (mouse)
22 3,4-Dimethoxyphenyl 3,5-dimethyl 4-Chlorophenyl 408.9 Not reported Unknown Not reported

Biologische Aktivität

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 1203396-12-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and autophagy modulation. This article aims to provide a detailed overview of its biological activity based on diverse sources.

PropertyValue
Molecular FormulaC22H22N4
Molecular Weight342.4 g/mol
CAS Number1203396-12-6

Research indicates that N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant antiproliferative activity against various cancer cell lines. A study focusing on related compounds found that certain derivatives showed submicromolar antiproliferative activity and good metabolic stability. These compounds were shown to reduce mTORC1 activity and enhance autophagy at basal levels, suggesting a potential mechanism for their anticancer effects .

The modulation of autophagy appears to be a critical aspect of the compound's activity. By disrupting autophagic flux and interfering with mTORC1 reactivation, these compounds can lead to the accumulation of LC3-II, which is indicative of impaired autophagic degradation. This mechanism may offer a novel approach to cancer treatment by promoting cell death in cancerous cells while sparing normal cells .

Case Studies

Case Study 1: Antiproliferative Activity
In a study involving MIA PaCa-2 pancreatic cancer cells, the compound demonstrated potent antiproliferative effects with IC50 values in the low micromolar range. The results indicated that the compound could serve as a promising candidate for further development as an anticancer agent due to its ability to modulate autophagy and inhibit key signaling pathways associated with cancer progression .

Case Study 2: Autophagy Modulation
Another research effort highlighted the role of N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine in enhancing autophagic processes. The study reported that compounds within this class could disrupt normal autophagic flux, leading to increased accumulation of autophagosomes, which is critical in the context of cancer therapy where autophagy can have dual roles—either promoting survival or leading to cell death depending on the context .

Comparative Biological Activity

To provide further insight into the biological activities associated with this compound and its analogs, a comparative analysis is presented below:

Compound NameAntiproliferative ActivityAutophagy Modulation
N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineSubmicromolarYes
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesSubmicromolarYes
Other Pyrazolo[1,5-a]pyrimidine DerivativesVariesVaries

Q & A

Q. Advanced SAR Analysis

  • C3 Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance mycobacterial ATP synthase inhibition by improving target binding affinity .
  • C5 Substituents : Bulky aryl/heteroaryl groups (e.g., 4-methylphenyl) increase metabolic stability in liver microsomes but may reduce solubility .
    Methodological Approach :
  • Systematic Substitution : Synthesize analogues with controlled variations (e.g., halogenation, alkylation) .
  • Computational Modeling : DFT calculations to predict electronic effects and docking studies (e.g., AutoDock Vina) to map binding interactions .
  • In Vitro Validation : MIC assays against M. tuberculosis or enzyme inhibition assays (IC50 determination) .

How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Advanced Data Contradiction Analysis
Discrepancies often arise due to:

  • Pharmacokinetic Factors : Poor solubility or rapid hepatic metabolism (e.g., CYP450-mediated degradation) .
  • Off-Target Effects : hERG channel inhibition (cardiotoxicity) observed in vitro but not always predictive of in vivo outcomes .
    Resolution Strategies :
  • Metabolic Stability Assays : Mouse/human liver microsomes to identify unstable metabolites .
  • Formulation Optimization : Use of solubilizing agents (e.g., PEG400) or prodrug strategies .
  • Orthogonal Assays : Validate target engagement via SPR or ITC to confirm binding specificity .

What methods are recommended for toxicity profiling of pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced Toxicology

  • hERG Inhibition : Patch-clamp electrophysiology or FLIPR assays to assess cardiac risk .
  • Hepatotoxicity : ALT/AST release assays in HepG2 cells .
  • Genotoxicity : Ames test for mutagenicity .
    In Vivo Models :
  • Acute toxicity studies in rodents (LD50 determination) .
  • Chronic dosing to monitor organ-specific toxicity (histopathology) .

How to address low yield in regioselective synthesis of pyrazolo[1,5-a]pyrimidines?

Advanced Synthetic Optimization
Low yield often stems from competing reaction pathways. Solutions include:

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions .
  • Temperature Control : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) .
    Validation : Monitor reaction progress via TLC or LC-MS .

What mechanistic studies are critical for validating enzyme inhibition claims?

Q. Advanced Mechanistic Research

  • Enzyme Kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Structural Biology : Co-crystallization with target enzymes (e.g., mycobacterial ATP synthase) to identify binding motifs .
  • Mutagenesis : Site-directed mutagenesis of suspected binding residues (e.g., ATP-binding pocket mutations) .

How to validate crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced Characterization

  • Data Collection : Use synchrotron radiation for high-resolution diffraction (≤ 0.8 Å) .
  • Refinement : Software suites like Olex2 or SHELXL for anisotropic displacement parameters .
  • Validation Tools : CheckCIF/PLATON for geometry outliers and R-factor convergence .

What strategies mitigate discrepancies in biological replicate assays?

Q. Advanced Data Reproducibility

  • Standardized Protocols : Fixed cell density, passage number, and assay timing .
  • Internal Controls : Include reference inhibitors (e.g., bedaquiline for ATP synthase assays) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-experimental variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.